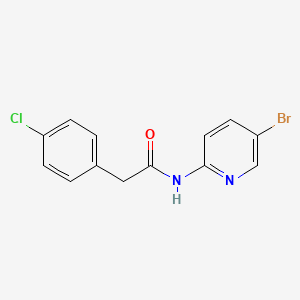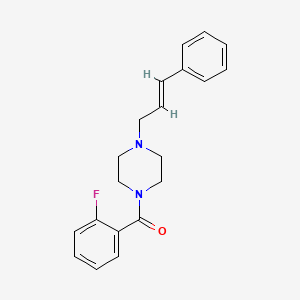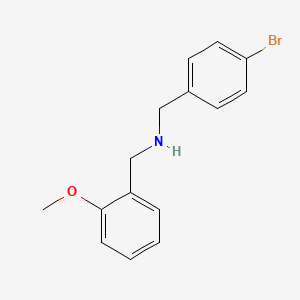
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide, also known as DPMMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is not yet fully understood. However, it is believed that this compound acts as a hole transport material in organic electronic devices. This means that it facilitates the movement of positive charges through the device, allowing for the efficient conversion of light into electrical energy.
Biochemical and Physiological Effects
There is currently no research available on the biochemical and physiological effects of this compound. However, as this compound is not intended for use as a drug, this is not a significant concern for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide in lab experiments is its ease of synthesis. This compound can be synthesized using standard laboratory equipment and does not require any specialized equipment or techniques. Additionally, this compound has excellent charge transport properties, making it a potentially valuable material for use in organic electronic devices.
One limitation of using this compound in lab experiments is its relatively low solubility in common organic solvents. This can make it difficult to work with in certain applications. Additionally, as this compound is a relatively new material, there is still much to be learned about its properties and potential applications.
Orientations Futures
There are several potential future directions for research on N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide. One area of interest is in the development of new synthetic methods for this compound that could improve its properties or enable new applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in organic electronics. Finally, there is also potential for research on the use of this compound in other fields, such as catalysis or materials science.
Conclusion
In conclusion, this compound is a promising material for use in various fields of scientific research. Its ease of synthesis and excellent charge transport properties make it a potential candidate for use in organic electronic devices. Further research is needed to fully understand the properties and potential applications of this compound.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide involves the reaction of 3,5-dimethylbenzene sulfonyl chloride with aniline in the presence of a base. This reaction results in the formation of this compound as a white solid. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide has been extensively studied for its potential application in various fields of scientific research. One of the most promising areas of application for this compound is in the field of organic electronics. This compound has been shown to have excellent charge transport properties, making it a potential candidate for use in organic electronic devices such as solar cells and transistors.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-13(2)10-15(9-12)16-19(17,18)11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIPKHQHNGQZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5681615.png)

![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)
![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)


![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)
![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)
![N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)


![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)
![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681715.png)
